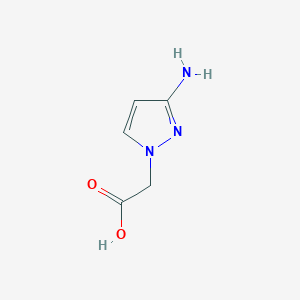

(3-amino-1H-pyrazol-1-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

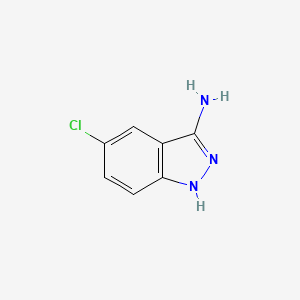

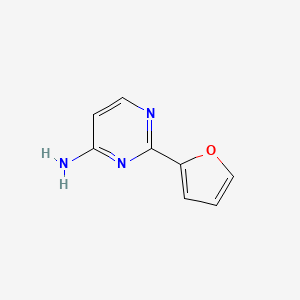

The compound "(3-amino-1H-pyrazol-1-yl)acetic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their wide range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 3-amino-1H-pyrazole-4-carboxylate was synthesized and further reacted with acetic anhydride to yield acetylated products . Another study reported a multi-component reaction in an ionic liquid to synthesize 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives, showcasing an environmentally friendly approach with high yields . Additionally, novel pyrazolo[3,4-b]pyridine products were synthesized via condensation of pyrazole-5-amine derivatives with activated carbonyl groups .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the crystal and molecular structures of metal complexes with a pyrazole-derived ligand were determined by X-ray structure analysis . The molecular conformations of (2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids were discussed based on NMR spectral and X-ray data .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cyclizations and condensations. Divergent cyclisations of 2-(5-amino-4-carbamoyl-1H-pyrazol-3-yl)acetic acids with formyl and acetyl electrophiles led to the formation of interesting bicyclic heterocycles . The reaction outcomes were highly sensitive to the nature of the reagents and the acidity of the reaction medium.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods and by studying their reactivity in different conditions. The study of N-acetylated derivatives of ethyl 3-amino-1H-pyrazole-4-carboxylate provided insights into the acetylation process and the properties of the resulting compounds . The physicochemical characteristics of metal complexes with pyrazole-derived ligands were also described, with IR and 1H NMR spectra supporting the observed molecular structures .

科学的研究の応用

Synthesis and Bioevaluation of Novel Pyrazole Derivatives

Pyrazole derivatives synthesized from (3-amino-1H-pyrazol-1-yl)acetic acid have shown considerable promise in agrochemical and pharmaceutical applications due to their herbicidal, antimicrobial, antifungal, antiviral, and antioxidant properties. The novel series of pyrazole derivatives have been synthesized under various conditions, showcasing potential physical and chemical properties for diverse applications (Sheetal et al., 2018).

Catalysis and Chemical Transformations

Research into the regio-orientation and regioselectivity of reactions involving 3(5)-aminopyrazoles, including those derived from (3-amino-1H-pyrazol-1-yl)acetic acid, has clarified significant synthetic pathways. These pathways lead to the formation of pyrazolo[1,5-a]pyrimidines, showcasing the compound's role in facilitating diverse chemical transformations and synthesis of heterocycles (M. Mohamed & A. M. Mahmoud, 2019).

Development of Anticancer Agents

The synthesis strategies of pyrazoline derivatives, including those from (3-amino-1H-pyrazol-1-yl)acetic acid, have been updated to develop new anticancer agents. This research highlights the biological effect of pyrazoline derivatives in cancer treatment, emphasizing the importance of pyrazolines as significant heterocyclic compounds with essential biological activities (Pushkar Kumar Ray et al., 2022).

Pyrazole Carboxylic Acid Derivatives in Medicine

The synthesis and biological applications of pyrazole carboxylic acid derivatives, derived from (3-amino-1H-pyrazol-1-yl)acetic acid, demonstrate significant antimicrobial, anticancer, inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. This review offers an overview of the synthetic methods and biological applications, guiding scientists in medicinal chemistry toward developing new therapeutic agents (A. Cetin, 2020).

Recent Therapeutic Applications of Pyrazolines

Pyrazolines, synthesized from (3-amino-1H-pyrazol-1-yl)acetic acid, have been extensively studied for their diverse therapeutic applications, including their role in antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. The therapeutic potential of pyrazoline derivatives is significant, with ongoing research aimed at exploring new aspects for future drug development (M. Shaaban et al., 2012).

Safety And Hazards

特性

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWWRWZYMXKJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598868 |

Source

|

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-amino-1H-pyrazol-1-yl)acetic acid | |

CAS RN |

1006319-29-4 |

Source

|

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)